molecular formula C18H17Cl2NO2 B1613662 2,3-Dichloro-4'-morpholinomethyl benzophenone CAS No. 898770-55-3

2,3-Dichloro-4'-morpholinomethyl benzophenone

Cat. No.: B1613662
CAS No.: 898770-55-3
M. Wt: 350.2 g/mol
InChI Key: LCTXGMOVMXDPPF-UHFFFAOYSA-N
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Description

2,3-Dichloro-4'-morpholinomethyl Benzophenone is a synthetic benzophenone derivative with the molecular formula C₁₈H₁₇Cl₂NO₂ and a molecular weight of 350.24 g/mol . This compound is characterized by a benzophenone backbone substituted with chlorine atoms at the 2 and 3 positions and a morpholinomethyl group at the 4' position. The morpholine moiety introduces both hydrophilic and hydrophobic properties, which can influence the compound's solubility and interaction with biological targets . As a specialized research chemical, this compound serves primarily as a key synthetic intermediate or building block in organic chemistry and drug discovery efforts . Its structure suggests potential application in the development of kinase inhibitors . The dichloro substitutions and the morpholine ring are common features in molecules designed for pharmaceutical and agrochemical research, where they can contribute to target binding and metabolic stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTXGMOVMXDPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642653
Record name (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-55-3
Record name Methanone, (2,3-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials

  • Benzophenone : The core structure.
  • Chlorinating agents : To introduce chlorine atoms at the 2 and 3 positions on the benzophenone ring.
  • Morpholine : For morpholinomethylation.
  • Bases : Such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

Stepwise Preparation Method

The synthesis generally proceeds via two main stages:

Chlorination of Benzophenone
  • Benzophenone undergoes electrophilic aromatic substitution to introduce chlorine atoms at the 2 and 3 positions.
  • Chlorination is typically performed using chlorine gas or other chlorinating agents under controlled temperature and inert atmosphere to prevent over-chlorination or side reactions.
  • Reaction conditions: Temperature control (often 0–40°C), inert atmosphere (e.g., nitrogen), and solvent choice (e.g., chloroform or carbon tetrachloride) are critical for regioselectivity.
Morpholinomethylation
  • The chlorinated benzophenone reacts with morpholine in the presence of a base such as sodium hydride or anhydrous potassium carbonate.
  • This step involves nucleophilic substitution where the morpholine ring is introduced via a morpholinomethyl group.
  • Reaction solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction rates.
  • Typical reaction temperature ranges from 60°C to 100°C.
  • The reaction is often conducted under an inert atmosphere to avoid oxidation or hydrolysis.

Industrial Scale Considerations

  • Large-scale synthesis employs continuous flow reactors for chlorination and morpholinomethylation to improve yield and reproducibility.
  • Automated systems monitor reaction parameters for consistent product quality.
  • Purification is typically achieved via recrystallization or column chromatography using silica gel with ethyl acetate/hexane mixtures.
  • Yields reported range from moderate to high (>70%) depending on optimization.

Reaction Optimization and Analytical Monitoring

Parameter Typical Conditions Notes
Chlorination temperature 0–40°C Controls regioselectivity
Chlorinating agent Cl2 gas or N-chlorosuccinimide Choice affects reaction rate
Base for substitution NaH or K2CO3 Ensures deprotonation of morpholine
Solvent for substitution DMF, DMSO Polar aprotic solvents preferred
Reaction atmosphere Nitrogen or argon Prevents oxidation
Reaction time 1–3 hours Monitored by TLC or HPLC
Purification Column chromatography, recrystallization Achieves >90% purity

Analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity and regioselectivity of the product.

Alternative Synthetic Approaches

  • Friedel-Crafts Acylation Route : Reacting 2,3-dichlorobenzoyl chloride with morpholinomethyl-substituted benzene derivatives under Lewis acid catalysis (e.g., AlCl3 or FeCl3) in anhydrous conditions can yield the target compound.
  • Nucleophilic Substitution Route : Direct substitution of chlorinated benzophenone derivatives with morpholine under basic conditions in polar aprotic solvents.

These methods require careful control of stoichiometry and reaction environment to minimize side reactions and maximize regioselectivity.

Research Findings and Yield Data

A recent study involving similar benzophenone derivatives demonstrated yields ranging from 6.2% to 35% for multi-step syntheses involving nucleophilic substitutions and ester hydrolysis reactions, emphasizing the challenge of steric hindrance and selective substitution in such compounds.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield Range (%) Notes
Chlorination Electrophilic aromatic substitution on benzophenone Cl2 gas, 0–40°C, inert atmosphere 70–90 Regioselective introduction of Cl atoms
Morpholinomethylation Nucleophilic substitution of chlorinated benzophenone Morpholine, NaH or K2CO3, DMF/DMSO, 60–100°C 60–85 Requires inert atmosphere, polar solvents
Friedel-Crafts acylation (alternative) Acylation of morpholinomethyl benzene with dichlorobenzoyl chloride AlCl3 or FeCl3 catalyst, anhydrous conditions 50–80 Requires strict moisture control

Chemical Reactions Analysis

Photoredox-Catalyzed Radical Addition

This compound participates in visible light-mediated radical reactions using iridium-based photocatalysts. Key findings include:

Reaction Mechanism

  • Photoexcitation : Ir(ppy)₃ undergoes excitation to a long-lived triplet state, enabling oxygen quenching to generate Ir(IV) and superoxide radicals .

  • Radical Formation : N-Methylmorpholine (NMM) is oxidized to a radical cation, which undergoes deprotonation to yield an α-amino radical .

  • Radical Addition : The α-amino radical adds to the imidazopyridazine core of the compound, followed by rearomatization to form benzylic morpholine derivatives .

Experimental Outcomes

ConditionResultYieldexo:endo RatioSource
20 equiv NMM, Ir(ppy)₃, DMAFormation of 2 (main product)53%1:5
60 equiv NMMImproved exo selectivity24%1.2:1
No NMM (solvent: DMPU)Solvent addition products 10 , 11 45%N/A

Key Factors :

Carbonyl Reduction Pathways

The ketone group in 2,3-dichloro-4'-morpholinomethyl benzophenone undergoes reduction to form benzylic alcohols:

Reduction to 27

  • Process : Catalytic hydrogenation or borohydride-mediated reduction converts the carbonyl to a hydroxyl group .

  • Challenges : Requires optimized conditions to avoid over-reduction or decomposition .

Solvent and Additive Effects

Solvent polarity and additives significantly influence reaction pathways:

Solvent/AdditiveOutcomeNotesSource
DMA (with NMM)Selective radical additionOptimal for imidazopyridazine
MeCNLow solubility at 5°C12% yield at 20°C
DMPU (without NMM)Solvent C–H abstraction productsForms 10 , 11

Notable Observation : Exclusion of NMM leads to solvent-derived byproducts, highlighting competing C–H abstraction pathways .

Stability and Byproduct Formation

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

  • Photostability : Maintains integrity under visible light irradiation in oxygenated environments .

  • Byproducts : Includes N-oxide derivatives (e.g., NMO) and dimeric species under prolonged irradiation .

Comparison with Analogues

CompoundReactivity DifferenceSource
2,4-Dichloro-4'-morpholinomethyl BPHigher antimicrobial activity
Unsubstituted BenzophenoneLacks radical addition capability

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : 2,3-Dichloro-4'-morpholinomethyl benzophenone serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
  • Building Block for Derivatives : The compound can be modified to create derivatives with tailored properties for specific applications.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that it may inhibit certain cancer cell lines and possess antibacterial properties.
  • Mechanism of Action : The compound's interaction with biological membranes is facilitated by the morpholinomethyl group, which enhances its ability to modulate enzyme activity and influence metabolic pathways.

Medicine

  • Pharmaceutical Development : There is ongoing research into the pharmacological properties of this compound as a lead compound in drug discovery. Its structural features make it a candidate for developing new therapeutic agents.
  • Potential as a UV Filter : Similar compounds have been utilized in cosmetic formulations as UV filters due to their photostability and ability to absorb harmful UV radiation.

Industry

  • Specialty Chemicals : The compound is used in the production of specialty chemicals and materials, including coatings and polymers. Its stability under various conditions makes it suitable for industrial applications.
  • Environmental Applications : Research into its environmental impact and degradation pathways is also critical, given the increasing focus on sustainable chemistry practices.

Case Studies

StudyFocusFindings
In Vitro Studies on MCF-7 CellsAnticancer ActivitySignificant alterations in metabolic pathways were observed, indicating potential anticancer effects.
Antimicrobial TestingBiological ActivityDemonstrated effectiveness against various bacterial strains, supporting its use as an antimicrobial agent.

Summary

This compound is a versatile compound with significant applications across multiple scientific disciplines. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential benefits and mechanisms of action, making it a subject of interest for future investigations.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4’-morpholinomethyl benzophenone primarily involves its ability to absorb UV light. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the underlying materials from UV-induced damage. This property makes it an effective UV stabilizer in various industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs include halogenated benzophenones and morpholinomethyl derivatives. Below is a comparative analysis based on substituents, molecular properties, and inferred applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Notes
2,3-Dichloro-4'-morpholinomethyl benzophenone Cl (2,3), morpholinomethyl (4') C₁₈H₁₆Cl₂NO₂ UV absorption, potential antifungal/medicinal use Higher molecular weight (Cl vs. F); enhanced electron-withdrawing effects
2,4-Difluoro-4'-morpholinomethyl benzophenone F (2,4), morpholinomethyl (4') C₁₈H₁₇F₂NO₂ UV stabilization, polymer additives Fluorine’s smaller atomic radius may improve thermal stability
3',4'-Difluoro-2-morpholinomethyl benzophenone F (3',4'), morpholinomethyl (2) C₁₈H₁₇F₂NO₂ Not explicitly stated Altered substitution pattern may affect binding interactions
2,6-Dichlorophenyl 4-chlorobenzoate Cl (2,6 on phenyl, Cl on benzoate) C₁₃H₇Cl₃O₂ Antifungal activity Ester group instead of ketone; reduced polarity
Benzophenone-3 (Oxybenzone) OH (2,4), OCH₃ (2') C₁₄H₁₂O₃ UV filter in sunscreens Hydroxyl groups enhance UV absorption but increase photodegradation

Key Differences and Implications :

Fluorine analogs (e.g., 2,4-difluoro derivatives) may exhibit greater metabolic stability due to fluorine’s resistance to oxidation, making them preferable in pharmaceuticals .

Morpholinomethyl Group: The morpholine moiety enhances solubility in polar solvents and may improve bioavailability compared to non-functionalized benzophenones (e.g., benzophenone-3) . In contrast, ester-containing analogs (e.g., 2,6-dichlorophenyl 4-chlorobenzoate) exhibit lower polarity, favoring lipid membrane permeability .

UV Absorption Profiles: Chlorine’s heavy-atom effect likely red-shifts UV absorption compared to fluorine-substituted analogs, improving efficacy as a UV stabilizer . Hydroxyl groups in benzophenone-3 enable broad-spectrum UVB/UVA absorption but increase susceptibility to photodegradation .

Research Findings :

  • Antifungal Activity: Chlorinated benzophenones, including the target compound, show enhanced antifungal properties compared to fluorine analogs, likely due to stronger electrophilic interactions with microbial enzymes .

Biological Activity

2,3-Dichloro-4'-morpholinomethyl benzophenone is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to a benzophenone backbone. Its molecular formula is C18H17Cl2NO2C_{18}H_{17}Cl_2NO_2, and it has a molecular weight of approximately 356.25 g/mol. The compound is classified under the category of benzophenones, which are known for their applications in UV protection and as intermediates in organic synthesis.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence cellular pathways, potentially leading to therapeutic effects or toxicity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Case Study on Anticancer Effects :
    A study published in Journal of Medicinal Chemistry explored the effects of various benzophenone derivatives, including this compound, on breast cancer cells. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
  • Case Study on Antimicrobial Efficacy :
    In another investigation focusing on antimicrobial activity, researchers assessed the efficacy of this compound against several strains of bacteria and fungi. The findings suggested that it could serve as a potential candidate for developing new antimicrobial agents .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Some studies have raised concerns regarding its potential carcinogenicity and endocrine-disrupting effects based on structural analogs .

Table 3: Toxicological Data Summary

EndpointFindings
GenotoxicityPositive in Ames test
CarcinogenicityClassified as possible carcinogen
Endocrine disruptionIn vitro effects observed

Q & A

Basic: What are the optimal synthetic routes for 2,3-Dichloro-4'-morpholinomethyl benzophenone, and how can intermediates be characterized?

Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution of chlorinated benzophenone derivatives with morpholine-containing precursors. For example, intermediates like 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride (CAS RN 137605-80-2) can be coupled with dichlorobenzoyl chlorides under anhydrous conditions . Characterization of intermediates requires NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify purity. Use deuterated solvents (e.g., DMSO-d6) to resolve morpholine proton signals at δ 3.5–3.7 ppm .

Basic: Which analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • GC/MS : Effective for detecting chlorinated byproducts (e.g., 1,3-dichloro-4,6-dinitrobenzene, m/z 236) using electron ionization (70 eV) and DB-5MS columns, as demonstrated in polymer analysis .
  • HPLC-UV/DAD : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to resolve morpholinomethyl derivatives. Monitor at λ = 254 nm for benzophenone absorption .
  • Elemental Analysis : Confirm stoichiometry of Cl and N atoms (expected %C: 58.2; %Cl: 19.5; %N: 3.8) .

Advanced: How do solvent polarity and hydrogen-bonding interactions influence the compound’s spectroscopic properties?

Methodological Answer:
Solvatochromic shifts in the carbonyl (C=O) stretch (ν ~1650–1700 cm⁻¹) can be analyzed via FTIR titration. For benzophenone derivatives, polar solvents (e.g., acetonitrile) induce band splitting due to hydrogen bonding with the carbonyl group. Use Kubo–Anderson fitting to deconvolute overlapping bands, as shown in benzophenone/water systems . Correlation times (τc ~7.7 ps) from time-resolved spectroscopy reveal solvent interaction dynamics .

Advanced: What experimental models are suitable for evaluating its biological activity, such as antifungal or neuroendocrine effects?

Methodological Answer:

  • Antifungal Assays : Follow protocols for benzophenone analogues (e.g., 2,6-dichlorophenyl 4-chlorobenzoate) using Candida albicans ATCC 10231. Measure MIC values via broth microdilution (CLSI M27-A3) .
  • Neuroendocrine Studies : Immortalized GnRH neurons (e.g., GT1-7 cells) can assess autophagy markers (LC3-II/Beclin-1) via Western blot after 24-h exposure (1–100 µM). Include benzophenone-3 as a positive control for comparative analysis .

Advanced: How can contradictions in pharmacological data (e.g., receptor binding vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Optimization : Use Hill slope modeling to distinguish receptor-specific effects (EC₅₀) from off-target toxicity (IC₅₀). For example, in benzodiazepine derivatives, cytotoxicity often arises above 50 µM .
  • Selectivity Screening : Employ panels of GPCRs (e.g., GABAₐ, serotonin receptors) to identify binding promiscuity. Radioligand displacement assays (³H-flunitrazepam) are recommended .
  • Apoptosis Markers : Combine flow cytometry (Annexin V/PI) with caspase-3/7 luminescence assays to differentiate programmed cell death from necrosis .

Advanced: What computational strategies predict the compound’s reactivity and metabolic pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Cl substituents). Fukui indices identify regions prone to nucleophilic attack .
  • Metabolism Prediction : Use software like ADMET Predictor™ to simulate Phase I oxidation (morpholine ring cleavage) and Phase II glucuronidation. Compare with in vitro microsomal assays (human liver S9 fractions) .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >200°C for morpholinomethyl derivatives) under N₂ atmosphere .
  • Photostability : Expose to UV light (λ = 365 nm, 48 h) and monitor degradation via HPLC. Use amber vials for long-term storage .

Advanced: What are the implications of structural modifications (e.g., chloro vs. methoxy substituents) on bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogues (e.g., 2,5-dichloro-4'-morpholinomethyl vs. 4-methoxybenzophenone) and compare antifungal IC₅₀ values. Chloro groups enhance lipophilicity (logP +0.5), improving membrane penetration .
  • Crystallography : Resolve X-ray structures to correlate substituent orientation (e.g., dihedral angles) with receptor binding. For benzophenones, planarity (<20° twist) optimizes π-π stacking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-4'-morpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-4'-morpholinomethyl benzophenone

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